Home > Products > Screening Compounds P66136 > 2'-3'-Dideoxyguanosine-5'-triphosphate
2'-3'-Dideoxyguanosine-5'-triphosphate - 68726-28-3

2'-3'-Dideoxyguanosine-5'-triphosphate

Catalog Number: EVT-1725841
CAS Number: 68726-28-3
Molecular Formula: C10H16N5O12P3
Molecular Weight: 491.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2'-3'-Dideoxyguanosine-5'-triphosphate (2'-3'-Dideoxyguanosine-5'-triphosphate) is a synthetic deoxynucleotide analog commonly employed in various scientific research applications. [, , , , , , , , , , ] It serves as a crucial tool for investigating DNA replication, enzymatic activity, and viral inhibition due to its structural similarity to naturally occurring deoxynucleotides. [, , , , , , , , , , ]

Deoxyguanosine 5'-triphosphate (dGTP)

  • Relevance: dGTP is the natural substrate of enzymes like DNA polymerases and reverse transcriptases. 2'-3'-Dideoxyguanosine-5'-triphosphate acts as a chain terminator during DNA synthesis due to the absence of a 3'-hydroxyl group, directly competing with dGTP for incorporation into the growing DNA chain. [, , , , , ].
  • Relevance: AZTTP, similar to 2'-3'-Dideoxyguanosine-5'-triphosphate, inhibits reverse transcriptase and acts as a chain terminator of DNA synthesis. [, ]. Studies investigating the resistance mechanisms of HIV-1 reverse transcriptase often involve both AZTTP and 2'-3'-Dideoxyguanosine-5'-triphosphate [].

2',3'-Dideoxythymidine 5'-triphosphate (ddTTP)

  • Relevance: ddTTP is structurally similar to 2'-3'-Dideoxyguanosine-5'-triphosphate, differing only in the base moiety (thymine in ddTTP and guanine in 2'-3'-Dideoxyguanosine-5'-triphosphate) []. Both compounds are used in studying the substrate specificity of reverse transcriptases and DNA polymerases.

Arabinofuranosylguanine 5'-triphosphate (araGTP)

  • Relevance: araGTP, like 2'-3'-Dideoxyguanosine-5'-triphosphate, is a sugar-modified nucleotide analog studied for its inhibitory effects on telomerase, an enzyme that maintains the length of telomeres. [].

3'-Azido-2',3'-dideoxyguanosine 5'-triphosphate (AZdGTP)

  • Relevance: AZdGTP is closely related to 2'-3'-Dideoxyguanosine-5'-triphosphate, with an azido group at the 3' position instead of a hydrogen atom. Both compounds are potent inhibitors of human telomerase []. AZdGTP is also used to study the substrate specificity of reverse transcriptases, including those from HIV and SIV [].

2',3'-Dideoxy-2'-fluoroarabino-furanosylguanine 5'-triphosphate (FaraGTP)

  • Relevance: Like 2'-3'-Dideoxyguanosine-5'-triphosphate and araGTP, FaraGTP is a sugar-modified analog of dGTP. It has been investigated for its inhibitory effects on telomerase. [].

Guanosine 5'-[alpha, beta-methylene]triphosphate [pp(CH2)pG]

  • Relevance: pp(CH2)pG, similar to 2'-3'-Dideoxyguanosine-5'-triphosphate, exhibits paclitaxel-like effects on tubulin assembly. Despite reduced affinity for tubulin's exchangeable nucleotide binding site compared to GTP, both analogs promote the formation of hyperstable polymers [, ].

2',3'-Dideoxyguanosine 5'-[alpha, beta-methylene]triphosphate [pp(CH2)pddG]

  • Relevance: This analog was designed to investigate the combined effects of 2'-3'-dideoxy and alpha, beta-methylene modifications on interactions with tubulin. Studies show pp(CH2)pddG exhibits intermediate behavior between 2'-3'-Dideoxyguanosine-5'-triphosphate and pp(CH2)pG in promoting tubulin assembly and affecting polymer stability. [, ].

6-Thio-2'-deoxyguanosine 5'-triphosphate (T-dGTP)

  • Relevance: T-dGTP, like 2'-3'-Dideoxyguanosine-5'-triphosphate, has been found to inhibit human telomerase activity, suggesting a potential mechanism for the anticancer effects of 6-thioguanine. Interestingly, telomerase can incorporate T-dGTP into DNA, but this incorporation does not lead to significant chain extension. [].

Carbovir 5'-triphosphate

  • Relevance: This compound, along with 2'-3'-Dideoxyguanosine-5'-triphosphate, is noted for its ability to inhibit human telomerase activity. This suggests a possible connection between the antiviral activity of carbovir and its effects on telomerase [].
  • Relevance: D-CdG-TP, similar to 2'-3'-Dideoxyguanosine-5'-triphosphate, is a potent inhibitor of human telomerase activity []. Its L-enantiomer was significantly less inhibitory, highlighting the stereoselectivity of telomerase for its substrates.

2′,6‐Diaminopurine 2′,3′‐dideoxyriboside (ddDAPR)

  • Relevance: While ddDAPR itself is not a nucleotide triphosphate like 2'-3'-Dideoxyguanosine-5'-triphosphate, its active metabolite, ddGTP, directly interacts with and inhibits the DHBV polymerase, impacting viral DNA replication [].
Overview

Dideoxyguanosine triphosphate, commonly referred to as ddGTP, is a crucial nucleotide in molecular biology, particularly in the field of DNA sequencing. As a derivative of guanosine triphosphate, ddGTP plays a vital role in the Sanger sequencing method, which allows for the determination of nucleotide sequences in DNA. The unique feature of ddGTP is its ability to terminate DNA strand elongation during replication, making it an essential tool for generating DNA fragments of varying lengths that can be analyzed to deduce the sequence of nucleotides.

Source

Dideoxyguanosine triphosphate is synthesized from guanosine triphosphate through chemical modifications that remove the hydroxyl groups at both the 2' and 3' positions of the ribose sugar. This modification is what classifies it as a dideoxynucleotide, which lacks the necessary 3'-OH group required for further nucleotide addition during DNA synthesis. ddGTP, along with other dideoxynucleotides, is typically produced in laboratories and can be purchased from various biochemical suppliers.

Classification

Dideoxyguanosine triphosphate belongs to a class of compounds known as dideoxynucleotides. These compounds are classified under nucleotides and are specifically used as chain-terminating agents in DNA polymerization reactions. They are categorized based on their corresponding nucleobases: ddATP (adenine), ddTTP (thymine), ddCTP (cytosine), and ddGTP (guanine).

Synthesis Analysis

Methods

The synthesis of dideoxyguanosine triphosphate typically involves several steps:

  1. Starting Material: The synthesis begins with guanosine or guanosine monophosphate.
  2. Protection: The hydroxyl groups on the ribose sugar are protected to prevent unwanted reactions.
  3. Deoxygenation: Chemical reagents such as methyl orthoformate and paratoluenesulfonic acid are used to selectively remove the hydroxyl groups at the 2' and 3' positions.
  4. Phosphorylation: The resulting dideoxynucleoside is then phosphorylated using phosphoric acid or other phosphorylating agents to yield dideoxyguanosine triphosphate.

Technical Details

The synthesis can be performed under controlled conditions to optimize yield and purity. For example, using solvents like tetrahydrofuran can enhance reaction efficiency, while careful monitoring of temperature and pH is crucial during the phosphorylation step to ensure complete conversion to the triphosphate form.

Molecular Structure Analysis

Structure

The molecular structure of dideoxyguanosine triphosphate consists of three main components:

  • Base: Guanine
  • Sugar: A modified ribose sugar lacking hydroxyl groups at the 2' and 3' positions
  • Phosphate Group: A triphosphate moiety attached to the 5' carbon of the sugar

Data

The molecular formula for dideoxyguanosine triphosphate is C10H13N5O13P3, with a molecular weight of approximately 507.18 g/mol. The lack of hydroxyl groups at the 2' and 3' positions differentiates it from regular deoxynucleotide triphosphates.

Chemical Reactions Analysis

Reactions

Dideoxyguanosine triphosphate participates primarily in chain-termination reactions during DNA synthesis. When incorporated into a growing DNA strand by DNA polymerase, its absence of a 3'-OH group prevents further elongation.

Technical Details

In a typical Sanger sequencing reaction, ddGTP is mixed with normal deoxynucleotide triphosphates (dATP, dTTP, dCTP) in a controlled ratio to ensure that chain termination occurs randomly across different strands. This randomness allows for the generation of DNA fragments that can be separated by size during electrophoresis.

Mechanism of Action

Process

The mechanism by which dideoxyguanosine triphosphate functions involves:

  1. Incorporation: During DNA replication, DNA polymerase incorporates ddGTP into the growing DNA strand when it encounters a complementary cytosine on the template strand.
  2. Termination: Once incorporated, ddGTP prevents further addition of nucleotides due to its lack of a 3'-OH group.
  3. Fragmentation: This results in fragments of varying lengths that can be analyzed to determine the sequence.

Data

The efficiency of chain termination depends on the concentration of ddGTP relative to regular deoxynucleotide triphosphates. Typically, a higher concentration of deoxynucleotides ensures that most elongation events proceed normally until a ddNTP is randomly incorporated.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dideoxyguanosine triphosphate is typically found as a white powder or crystalline solid.
  • Solubility: It is soluble in water and commonly used in aqueous solutions for biochemical applications.

Chemical Properties

  • Stability: ddGTP is relatively stable under standard laboratory conditions but should be stored at low temperatures to prevent degradation.
  • Reactivity: It readily participates in enzymatic reactions catalyzed by DNA polymerases but does not undergo further phosphorylation due to its structural constraints.
Applications

Dideoxyguanosine triphosphate has several important applications in scientific research:

  • DNA Sequencing: Primarily used in Sanger sequencing protocols to determine nucleotide sequences in DNA.
  • Genetic Analysis: Facilitates studies involving genetic mutations and polymorphisms by allowing precise sequencing of target regions.
  • Cloning and Amplification: Employed in various cloning techniques where precise control over DNA fragment length is required.
Molecular Mechanisms of ddGTP Incorporation in DNA Replication

Structural Basis of ddGTP Recognition by Polymerases

ddGTP (2',3'-dideoxyguanosine-5'-triphosphate) is distinguished from natural dGTP by the absence of a 3'-hydroxyl group on its ribose sugar moiety. This structural alteration profoundly impacts its recognition and processing by DNA polymerases. High-resolution crystal structures (2.3 Å) of Thermus aquaticus DNA polymerase I (Klentaq1) ternary complexes reveal that ddGTP binds within the polymerase active site, forming a nascent base pair with the template cytosine residue. The incoming ddGTP maintains Watson-Crick hydrogen bonding (G-C pairing) with the template base, positioning its α-phosphate for nucleophilic attack by the primer terminus's 3'-OH group. Notably, the dideoxy modification does not significantly distort the geometry of the nascent base pair within the active site pocket, as confirmed by root-mean-square deviations (RMSD) of 0.34 Å in Cα atoms compared to other dideoxynucleotide complexes [1] [6].

A critical structural feature observed exclusively in the ddGTP-bound complex is the conformational rearrangement of residue R660. This side chain reorients toward the minor groove, forming hydrogen bonds with the O6 and N7 atoms of the incorporated ddGMP. This interaction stabilizes the purine base in the syn conformation and contributes to the higher incorporation efficiency of ddGTP compared to other dideoxynucleotides. The absence of analogous residue reorientation in ddATP-, ddTTP-, or ddCTP-bound structures underscores the unique molecular recognition mechanism for ddGTP [1] [8].

Conformational Dynamics in Ternary Complex Formation

The incorporation of ddGTP triggers specific conformational changes in DNA polymerases that facilitate catalytic competence. Stopped-flow Förster resonance energy transfer (FRET) studies demonstrate that dNTP binding induces a rapid open-to-closed transition in the fingers domain (occurring within milliseconds), which precedes the chemical incorporation step. In this closed conformation, the fingers domain rotates inward by 40°–46°, encapsulating the nascent ddGTP:template base pair within a sterically constrained active site. This global conformational transition involves coordinated movements across the polymerase's thumb, palm, and finger domains, effectively positioning catalytic residues and metal ions for phosphodiester bond formation [3].

Comparative analyses of ternary complexes reveal that ddGTP binding uniquely influences the dynamics of the O-helix (residues 659–671) in Klentaq1. Molecular dynamics simulations indicate that the R660 side chain samples multiple conformations in the apo state but becomes fixed upon ddGTP binding. This "locking" mechanism stabilizes the ternary complex and reduces the activation energy for catalysis. The absence of a 3'-OH group does not impede this conformational change but prevents subsequent translocation events, rendering ddGTP a chain-terminating agent [1] [8].

Table 1: Structural Parameters of Klentaq1 Ternary Complexes with Dideoxynucleotides

ComplexRMSD (Å) vs. ddCTPUnique InteractionsBase Pair Geometry
ddGTP0.34R660-O6/N7 (G) H-bondsWatson-Crick (G-C)
ddATP0.26NoneWatson-Crick (A-T)
ddTTP0.26NoneWatson-Crick (T-A)
ddCTPReferenceNoneWatson-Crick (C-G)

Steric Constraints vs. Hydrogen Bonding in Nucleotide Selectivity

Nucleotide selectivity during ddGTP incorporation is governed primarily by steric exclusion rather than sequence-specific contacts. The active site of Klentaq1 forms a rigid pocket that accommodates only canonical Watson-Crick base pairs. Mismatched nucleotides (e.g., ddGTP opposite template T) create geometric distortions that disrupt optimal alignment of the triphosphate moiety with catalytic residues and metal ions. This steric gate mechanism is evidenced by the minimal protein-nucleic acid contacts observed in crystal structures: Only two conserved residues (Q754 and R573) form hydrogen bonds with the minor groove edge of the nascent base pair, "sensing" correct base-pairing via interactions with O2 (pyrimidines) or N3 (purines) [1] [6].

The ddGTP-specific interaction with R660 represents an exception to this general principle. Kinetic studies demonstrate that mutations at R660 (e.g., R660A) significantly reduce ddGTP incorporation efficiency (kcat reduced 20-fold) but minimally affect other nucleotides. This suggests that hydrogen bonding at the major groove edge provides an auxiliary fidelity checkpoint specifically for guanine incorporation. The plasticity of the polymerase active site thus allows both universal steric exclusion and base-specific interactions to cooperatively ensure nucleotide selectivity [1].

Metal Ion Coordination During Catalytic Incorporation

Catalytic incorporation of ddGTP requires precise coordination of divalent metal ions (typically Mg²⁺) within the polymerase active site. High-resolution structures (2.1–2.3 Å) reveal two metal ions (designated MeA and MeB) that orchestrate the nucleotidyl transfer reaction. MeA (catalytic metal) coordinates the primer terminus's 3'-OH group (absent in ddGTP), the α-phosphate of ddGTP, and three conserved aspartate residues (D785, D610, D830 in Klentaq1). MeB (nucleotide-binding metal) bridges the β- and γ-phosphates of ddGTP and stabilizes the transition state during phosphodiester bond formation [9].

The absence of the 3'-OH group in ddGTP subtly alters metal coordination geometry. Comparative analyses of pre-catalytic complexes show that MeA in ddGTP-bound structures exhibits elongated coordination distances (avg. 2.46 Å) compared to natural dGTP complexes (avg. 2.25 Å). This distortion reduces the nucleophilicity of the primer terminus and partially explains the slower catalytic rate (kpol) of ddGTP incorporation. Recent structures of human DNA polymerase γ during proofreading reveal that mismatched bases destabilize metal ion coordination, but ddGTP maintains correct metal positioning due to its preserved base-pairing geometry [8] [9].

Table 2: Metal Ion Coordination in DNA Polymerase Ternary Complexes with ddGTP

Properties

CAS Number

68726-28-3

Product Name

ddGTP

IUPAC Name

[[(2S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H16N5O12P3

Molecular Weight

491.18 g/mol

InChI

InChI=1S/C10H16N5O12P3/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(25-6)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h4-6H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,16)/t5-,6+/m0/s1

InChI Key

HDRRAMINWIWTNU-NTSWFWBYSA-N

SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N

Synonyms

2',3'-dideoxyguanosine 5'-triphosphate
ddGTP
dideoxy GTP

Canonical SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.